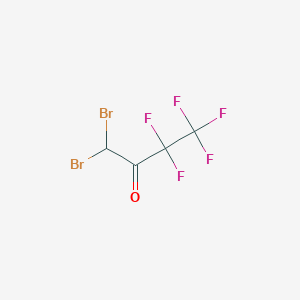

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one (DBPFBO) is a halogenated organic compound of the pentafluorobutan-2-one family, which is used in a wide range of scientific research applications. DBPFBO is a colorless liquid with a low melting point and boiling point, and is relatively stable under normal conditions. It is highly soluble in many organic solvents, and is also soluble in water. DBPFBO is used in many scientific research applications, such as synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one serves as a precursor in the synthesis of various fluorinated compounds due to its unique structure that allows for specific chemical transformations. For example, reactions with 1,3-dibromo-1,1-difluoro compounds and 1,8-diazabicyclo[5.4.0]undec-7-ene can yield difluorodienes and unexpected trifluoro compounds under different conditions, demonstrating the compound's versatility in organic synthesis (Elsheimer, Foti, & Bartberger, 1996). Additionally, its reactivity under UV radiation has been explored for the synthesis of perfluoro compounds, highlighting its potential in the development of materials with unique properties (Dědek & Chvátal, 1986).

Nuclear Magnetic Resonance (NMR) Investigations

Research into the NMR properties of compounds related to 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one has provided insights into the structural and electronic characteristics of fluorinated molecules. Studies on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane have detailed the complexity of spin-spin coupling and the effects of temperature and solvent on NMR parameters, contributing to a deeper understanding of fluorinated compounds' behavior (Hinton & Jaques, 1975).

Synthetic Applications

The compound's derivatives have been used to create pentafluorinated β-hydroxy ketones, showcasing its utility in producing highly fluorinated molecules that could have applications in pharmaceuticals and agrochemicals. The method employs LHMDS-promoted in situ generation of difluoroenolates, demonstrating the compound's flexibility in synthetic strategies for high-value chemicals (Zhang & Wolf, 2012).

Catalytic Enantioselective Transformations

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one and its derivatives have also found applications in enantioselective catalysis. Copper-catalyzed reactions involving the scission of similar pentafluorobutane-1,3-diones to generate difluoroenolates, which react with aldehydes, are an example of the compound's utility in synthesizing chiral molecules, a critical aspect of modern drug development (Zhang & Wolf, 2013).

Materials Science and Nanotechnology

The development of polymeric nanocapsules encapsulating derivatives of 1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one demonstrates the compound's potential in materials science. These nanocapsules, designed for phase-transition contrast in diagnostic imaging, highlight innovative applications in medical imaging and therapeutics, indicating the broader implications of this compound's chemistry in advanced technology sectors (Li et al., 2014).

properties

IUPAC Name |

1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2F5O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSMVZNNJAOBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(F)F)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371602 |

Source

|

| Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibromo-3,3,4,4,4-pentafluorobutan-2-one | |

CAS RN |

203302-96-9 |

Source

|

| Record name | 1,1-Dibromo-3,3,4,4,4-pentafluoro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

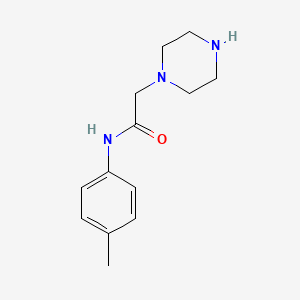

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)